

# Application of Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate in Agrochemical Synthesis

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## Compound of Interest

**Compound Name:** *Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate*

**Cat. No.:** B1337625

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This document provides detailed application notes and protocols for the use of **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The information compiled from various scientific sources offers insights into its reactivity and potential applications in developing new crop protection agents.

## Introduction

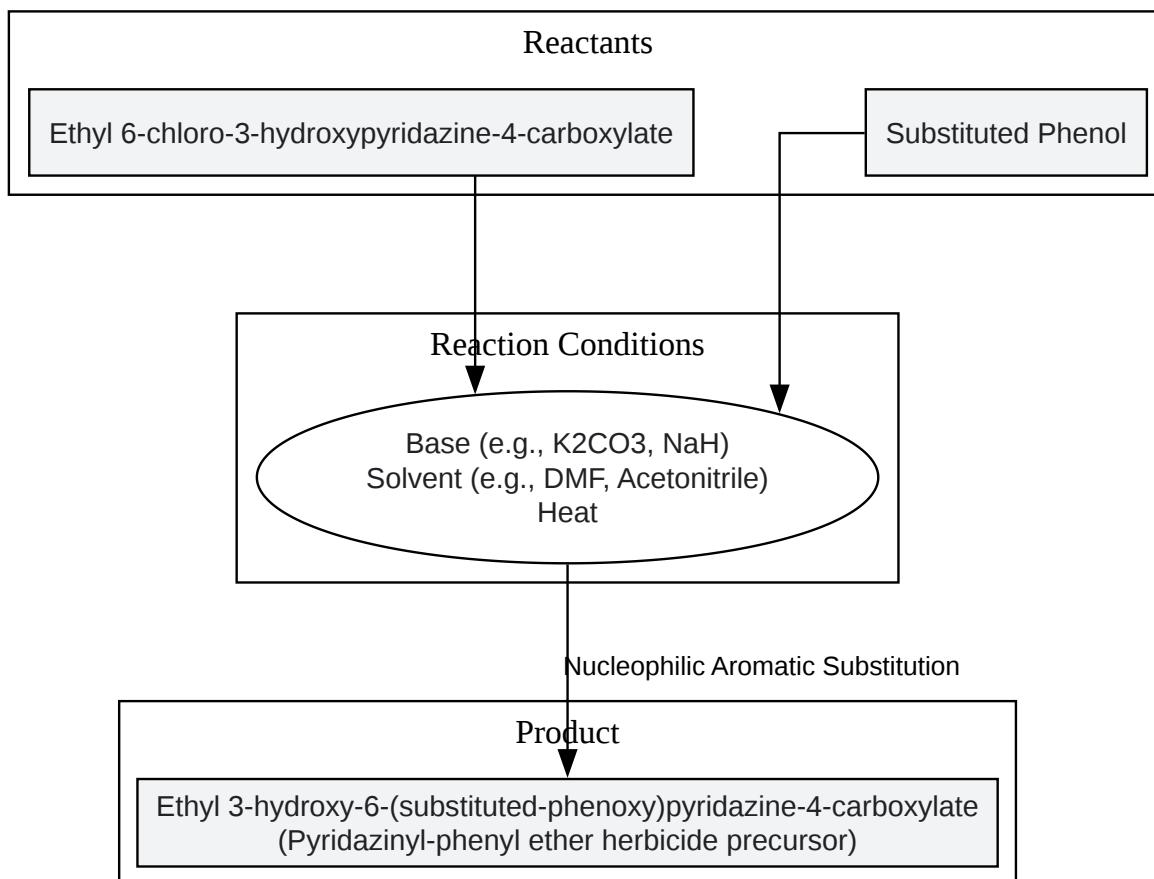
**Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** is a versatile heterocyclic building block in organic synthesis. The pyridazine core is a recognized pharmacophore and toxophore in various biologically active compounds, including a range of herbicides.<sup>[1]</sup> The presence of a reactive chlorine atom at the 6-position, a hydroxyl group at the 3-position (which can exist in its tautomeric pyridazinone form), and an ethyl carboxylate group at the 4-position makes this molecule a valuable precursor for the synthesis of diverse agrochemical candidates.

## Application in Herbicide Synthesis

One of the primary applications of **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** in the agrochemical industry is in the synthesis of pyridazinyl-phenyl ether herbicides. These

herbicides typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.<sup>[2]</sup> The general synthetic strategy involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of the pyridazine ring is displaced by a substituted phenoxide.

## General Reaction Scheme:



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Caption: General reaction pathway for the synthesis of pyridazinyl-phenyl ether herbicide precursors.

## Experimental Protocol: Synthesis of a Model Pyridazinyl-Phenyl Ether Herbicide

This protocol describes the synthesis of a model herbicidal compound, Ethyl 3-hydroxy-6-(4-chloro-2-fluorophenoxy)pyridazine-4-carboxylate, using **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** as the starting material.

Materials:

- **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**
- 4-chloro-2-fluorophenol
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution
- Magnesium sulfate ( $MgSO_4$ ), anhydrous
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 4-chloro-2-fluorophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
- Add **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** (1.0 equivalent) to the reaction mixture.
- Heat the reaction mixture to 80-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

- After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
- Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 3-hydroxy-6-(4-chloro-2-fluorophenoxy)pyridazine-4-carboxylate.

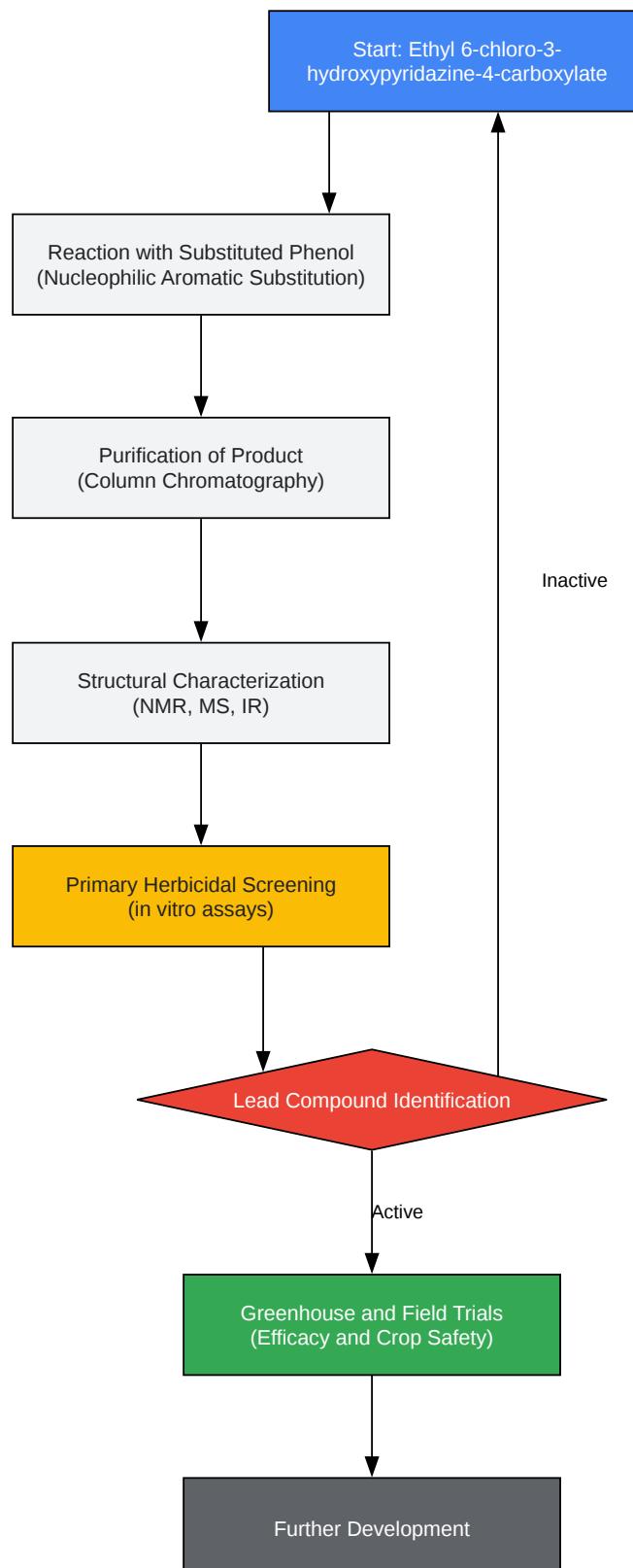
## Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the model compound.

Parameter	Value
Reactants	
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate	1.0 eq
4-chloro-2-fluorophenol	1.1 eq
Potassium Carbonate	1.5 eq
Reaction Conditions	
Solvent	DMF
Temperature	80-90 °C
Reaction Time	4-6 hours
Product	
Expected Yield	75-85%
Purity (by HPLC)	>98%

## Agrochemical Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of a new agrochemical candidate starting from **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**.

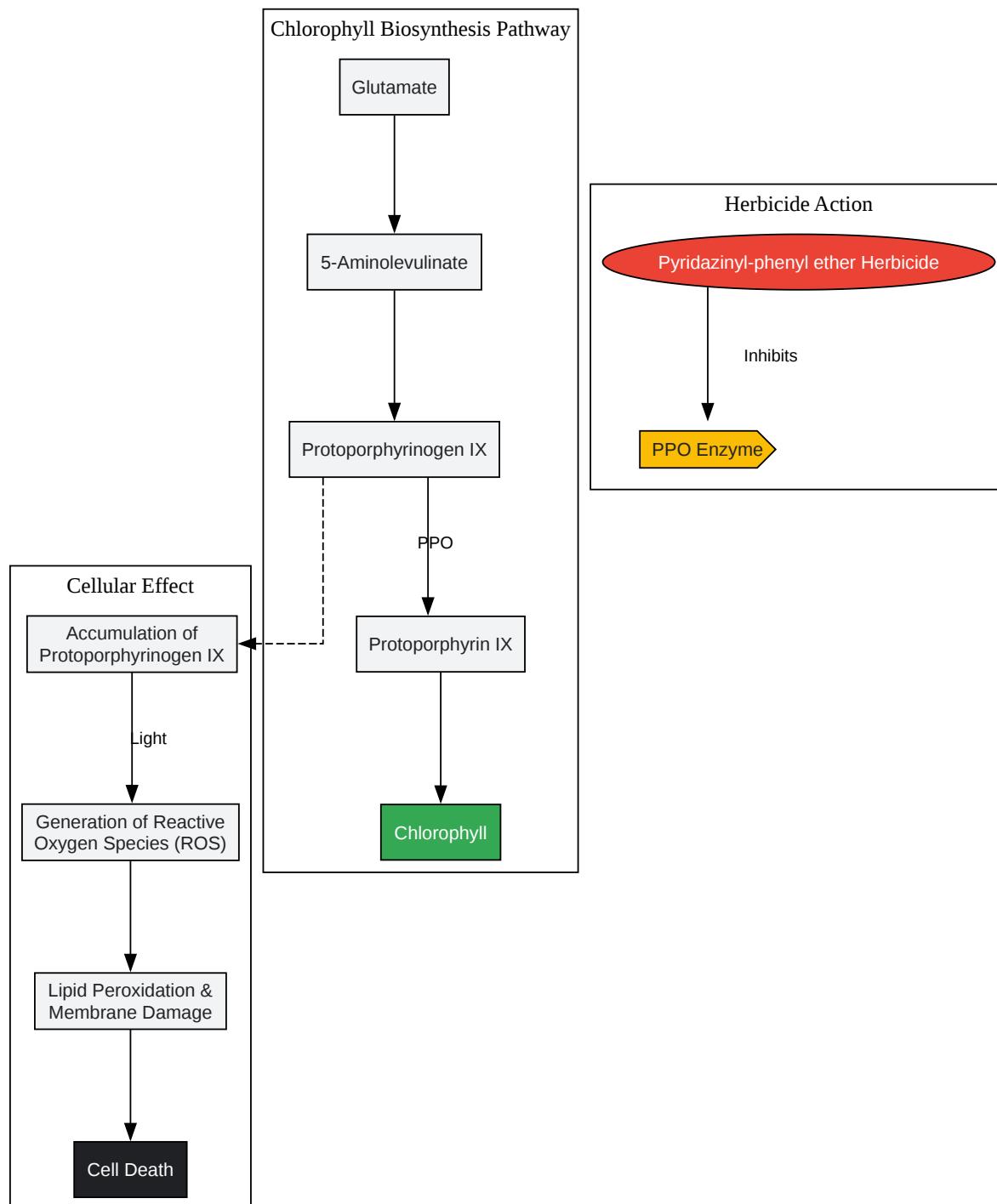


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Caption: Workflow for agrochemical synthesis and evaluation.

## Signaling Pathway of PPO-inhibiting Herbicides

Pyridazinyl-phenyl ether herbicides, synthesized from **Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate**, typically function by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. This inhibition disrupts the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species (ROS) that cause rapid cell membrane damage and ultimately, plant death.

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Caption: Simplified signaling pathway of PPO-inhibiting herbicides.

## Conclusion

**Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate** serves as a valuable and versatile starting material for the synthesis of novel agrochemicals, particularly PPO-inhibiting herbicides. The synthetic protocols are generally robust and can be adapted for the creation of a diverse library of potential herbicidal compounds for screening and further development. The structure-activity relationship of these compounds can be systematically explored by varying the substituents on the phenyl ring, offering a promising avenue for the discovery of new and effective crop protection solutions.

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## References

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